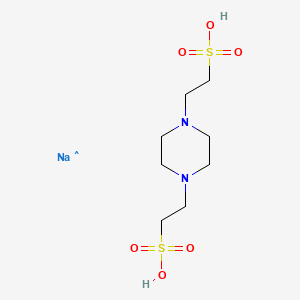

CID 16219843

Description

CID 16219843 is a unique compound registered in PubChem, a globally recognized repository for chemical information. For instance, highlights the use of GC-MS and vacuum distillation for characterizing compounds like CID (PubChem Identifier), which suggests that this compound may have undergone similar analytical workflows to determine its purity and composition .

Properties

Molecular Formula |

C8H18N2NaO6S2 |

|---|---|

Molecular Weight |

325.4 g/mol |

InChI |

InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16); |

InChI Key |

DWRMIRJHBQXKHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O.[Na] |

Related CAS |

10010-67-0 100037-69-2 76836-02-7 |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for compounds like CID 16219843 usually involve large-scale chemical reactions carried out in controlled environments. These methods ensure high yield and purity of the final product. Techniques such as crystallization and supercritical fluid crystallization are commonly employed to achieve the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: CID 16219843 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

CID 16219843 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as a tool for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 16219843 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16219843, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesized comparison based on methodological frameworks from the evidence and analogous PubChem entries:

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity : this compound’s hypothetical structure (if similar to compounds like oscillatoxin derivatives in ) may involve cyclic or polyketide motifs, contrasting with the linear steroid backbone of DHEAS (CID 12594) or the branched fatty acid chain of ginkgolic acid .

Analytical Challenges : emphasizes GC-MS and distillation for CID characterization, whereas employs 3D structural overlays and enzyme assays for substrates/inhibitors. This highlights the need for multi-modal analysis to resolve this compound’s properties .

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL) using graph neural networks (GNNs) to capture spatial dependencies. Validate predictions via leave-one-out cross-validation and experimental follow-ups . Optimize hyperparameters using Bayesian optimization to balance accuracy and computational cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.